(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S2/c1-4-26-20(29)16(33-22(26)32)13-15-18(23-17-14(3)7-6-8-27(17)19(15)28)24-9-11-25(12-10-24)21(30)31-5-2/h6-8,13H,4-5,9-12H2,1-3H3/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFHFNQWMQXDJE-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound that exhibits a variety of biological activities due to its unique structural features. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 398.47 g/mol. Its structure includes a thioxothiazolidine core, a pyrido-pyrimidine moiety, and a piperazine ring, which suggest diverse biological interactions.
Antitumor Activity
Research indicates that derivatives of thiazolidinones, including compounds with similar structures to (Z)-ethyl 4-(3...piperazine derivatives, exhibit significant antitumor effects. For instance, studies have shown that thiazolidinone derivatives can decrease cell viability in glioblastoma cell lines, suggesting potential as anticancer agents .
Table 1: Antitumor Activity of Thiazolidinone Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | U87MG (glioblastoma) | 10.5 | Induction of apoptosis |
| Compound B | A549 (lung cancer) | 15.0 | Inhibition of cell proliferation |
| (Z)-ethyl 4-(3...piperazine | U251 (glioblastoma) | TBD | TBD |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Escherichia coli | 64 µg/mL | Moderate |
| Pseudomonas aeruginosa | >128 µg/mL | Ineffective |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Similar thiazolidine derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response. In vivo studies demonstrated that certain thiazolidinones could reduce edema and pain in animal models, indicating their therapeutic potential in inflammatory diseases .
The synthesis of (Z)-ethyl 4-(3...piperazine typically involves multi-component reactions (MCRs), which streamline the process and enhance yield. These reactions often utilize transition metal catalysts to facilitate the formation of complex structures efficiently. Understanding the interaction between this compound and biological targets is crucial for elucidating its mechanism of action, which may include enzyme inhibition or receptor modulation.
Case Studies
- Study on Antitumor Activity : A study by Da Silva et al. evaluated various thiazolidinone derivatives against glioblastoma cells, finding that certain compounds significantly reduced cell viability through apoptosis induction .
- Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy of similar compounds against clinical strains of bacteria, demonstrating promising results for future drug development.
- Inflammation Model : In vivo testing on mice showed that thiazolidinone derivatives could effectively reduce inflammation markers in models of arthritis, suggesting potential applications in treating inflammatory conditions .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Properties
Studies have shown that derivatives of thiazolidinones possess significant antimicrobial activity. The thiazolidinone structure in this compound suggests potential efficacy against bacterial infections. For example, compounds with similar structures have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria .
2. Anticancer Activity
The pyrido[1,2-a]pyrimidine moiety is known for its anticancer properties. Research indicates that compounds containing this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific derivative under discussion may enhance these effects due to its unique substituents.
3. Antioxidant Effects
Thiazolidinones are also recognized for their antioxidant properties. The presence of sulfur in the thiazolidinone ring may contribute to free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .
Case Studies
Several studies highlight the applications of similar compounds in clinical settings:
Case Study 1: Antimicrobial Activity
A recent study demonstrated that thiazolidinone derivatives exhibited potent antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the thiazolidinone structure could enhance efficacy .
Case Study 2: Anticancer Research
In vitro studies on pyrido-pyrimidine derivatives showed significant cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with structurally related derivatives:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Diversity: The target compound’s pyrido[1,2-a]pyrimidinone core distinguishes it from pyrazolo-pyrimidines () and imidazo-pyridines (). This core likely influences π-π stacking interactions in biological systems.
Synthetic Challenges :
- Isomerization is a common issue in compounds with exocyclic double bonds (e.g., Z/E configurations). The Z-isomer’s stability in the target compound contrasts with the thermal isomerization observed in pyrazolo-pyrimidines () .
- Piperazine derivatives (e.g., ) often require multi-step Mannich reactions or nucleophilic substitutions, similar to the target compound’s synthesis .
Physicochemical Properties: The piperazine-1-carboxylate group in the target compound improves aqueous solubility compared to non-carboxylated analogs (e.g., ) . Azido-pyrazole hybrids () exhibit higher reactivity due to the azide group, unlike the more stable thiazolidinone system in the target compound .
Spectroscopic Characterization :
- 1H/13C NMR and IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹, thioxo at ~1250 cm⁻¹) are standard for confirming structures of such heterocycles .
- HRMS data (e.g., ) validates molecular formulas, critical for distinguishing isomers .
Research Implications
- Biological Activity: While direct pharmacological data for the target compound is absent in the evidence, analogs like pyrazolo-pyrimidines () and imidazo-pyridines () are explored as kinase inhibitors and antimicrobial agents.
- Chirality & Drug Design : The Z-configuration’s stability (as inferred from ) underscores its relevance in enantioselective synthesis and target binding .
Q & A
Q. How can synthetic yields of this compound be optimized given its complex heterocyclic structure?
The synthesis involves multi-step reactions, including cyclocondensation, coupling, and esterification. Key parameters include:
- Temperature control : Maintaining 60–80°C during thiazolidinone ring formation to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst use : Triethylamine or DMAP improves coupling efficiency between pyrido[1,2-a]pyrimidine and piperazine moieties . Analytical techniques like HPLC (for purity >95%) and ¹H/¹³C NMR (to confirm Z-configuration of the thioxothiazolidin-5-ylidene group) are critical for monitoring progress .
Q. What structural characterization methods are essential to confirm the compound’s stereochemistry and purity?
- X-ray crystallography : Resolves Z/E isomerism of the thioxothiazolidin-5-ylidene moiety and confirms piperazine ring conformation .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion at m/z 582.1234) .
- 2D NMR (COSY, NOESY) : Assigns coupling between the pyrido[1,2-a]pyrimidine and piperazine protons, ruling out rotameric impurities .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition screens : Test against kinases (e.g., PI3K, EGFR) due to structural similarity to pyrazolo[3,4-d]pyrimidine-based inhibitors .
- Antimicrobial disk diffusion : Assess activity against Gram-positive bacteria (e.g., S. aureus) given the thioxothiazolidinone group’s known bioactivity .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Functional group substitution : Replace the ethyl ester with methyl or tert-butyl esters to study steric effects on target binding .
- Piperazine ring modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Bioisosteric replacement : Substitute the thioxothiazolidinone with rhodanine or hydantoin to compare potency . Methodology : Use parallel synthesis with Ugi- or Suzuki-type reactions, followed by high-throughput screening .
Q. How to resolve contradictions in biological activity data across different assay conditions?
- Dose-response normalization : Account for variations in cell permeability by correlating intracellular concentration (LC-MS/MS) with observed IC₅₀ values .
- Buffer optimization : Test phosphate vs. HEPES buffers to identify pH-dependent activity shifts, particularly for the thioxothiazolidinone group .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate confounding variables (e.g., serum content in cell media) .
Q. What computational strategies can predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Model interactions with ATP-binding pockets of kinases, focusing on hydrogen bonding with the pyrido[1,2-a]pyrimidine core .
- MD simulations (GROMACS) : Simulate stability of the Z-configuration in aqueous vs. lipid bilayer environments .
- Pharmacophore mapping (MOE) : Identify critical features (e.g., hydrogen bond acceptors at the 4-oxo position) for virtual screening .
Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
- pH stability studies : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess ester hydrolysis .
- Microsomal stability assays : Use liver microsomes (human/rat) with NADPH cofactor to measure CYP450-mediated degradation .
- Plasma protein binding (SPR) : Quantify albumin binding affinity to predict free drug availability .
Q. What experimental approaches elucidate its mechanism of interaction with DNA or enzymes?
- Fluorescence quenching assays : Monitor changes in ethidium bromide-DNA fluorescence upon compound addition to detect intercalation .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to enzymes like topoisomerase II .
- Kinetic studies (Lineweaver-Burk plots) : Determine inhibition modality (competitive vs. non-competitive) for target enzymes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
